molecular formula C15H28N2O5 B8049894 (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-leucine

(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-leucine

Cat. No.: B8049894
M. Wt: 316.39 g/mol
InChI Key: GKBJOXLARNZKSS-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-leucine is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to an oxetane ring, which is further linked to the amino acid L-leucine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-leucine typically involves the protection of the amino group of L-leucine with a Boc group, followed by the formation of the oxetane ring. One common method involves the use of tert-butyl dicarbonate (Boc2O) to protect the amino group, followed by a series of reactions to introduce the oxetane ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-leucine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxetane ring or other parts of the molecule.

    Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may introduce hydroxyl or carbonyl groups, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-leucine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-leucine is not well-documented. its effects are likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its amino acid and oxetane moieties. The Boc group provides stability and protection during synthetic processes, which can be removed to reveal the active amino group for further reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-leucine lies in its combination of the oxetane ring and the amino acid L-leucine, which provides specific chemical and biological properties that can be exploited in various research and industrial applications.

Properties

IUPAC Name

(2S)-4-methyl-2-[[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxetan-3-yl]amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O5/c1-10(2)6-11(12(18)19)17-15(8-21-9-15)7-16-13(20)22-14(3,4)5/h10-11,17H,6-9H2,1-5H3,(H,16,20)(H,18,19)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBJOXLARNZKSS-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC1(COC1)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC1(COC1)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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